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Compound of Interest

Compound Name: Pyrametostrobin

Cat. No.: B1462844 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding

Pyrametostrobin resistance mechanisms in fungal populations.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to Pyrametostrobin?

A1: The primary mechanism of resistance to Pyrametostrobin, a Quinone outside Inhibitor

(QoI) fungicide, is the alteration of the target site, the cytochrome b (Cyt b) protein, which is a

component of the mitochondrial respiratory chain's complex III. This alteration is most

commonly caused by point mutations in the Cyt b gene.

Q2: Which specific mutations in the Cyt b gene are associated with Pyrametostrobin
resistance?

A2: Three main amino acid substitutions in the Cyt b protein are known to confer resistance to

QoI fungicides:

G143A/S: A change from glycine (G) to alanine (A) or serine (S) at codon 143. This mutation

generally confers a high level of resistance.

F129L: A substitution of phenylalanine (F) with leucine (L) at codon 129, typically resulting in

a moderate level of resistance.
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G137R: A change from glycine (G) to arginine (R) at codon 137, which is a less common

mutation and also confers moderate resistance.[1]

Q3: How frequent are these different mutations in fungal populations?

A3: The frequency of these mutations can vary significantly depending on the fungal species,

geographic location, and fungicide application history. The G143A mutation is the most

frequently reported and is responsible for high-level resistance in a wide range of plant

pathogens.[1] The F129L mutation has been detected in several pathogens, including

Phakopsora pachyrhizi (soybean rust), and can occur at high frequencies in some populations.

[2][3] The G137R mutation is considered rare and has been found at very low frequencies in

pathogens like Pyrenophora tritici-repentis.[1]

Q4: Are there other mechanisms of resistance to Pyrametostrobin besides target site

mutation?

A4: Yes, other mechanisms can contribute to Pyrametostrobin resistance, although they are

generally considered secondary to target site mutations. These include:

Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator

Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell,

reducing its intracellular concentration.

Alternative Oxidase (AOX) Pathway: Activation of the AOX pathway provides an alternative

route for electron transport in the mitochondria, bypassing the QoI-inhibited complex III. This

allows the fungus to continue producing some ATP, albeit less efficiently, in the presence of

the fungicide.

Metabolic Detoxification: Fungal enzymes may metabolize and detoxify the fungicide,

rendering it inactive.

Q5: I am not detecting any of the common Cyt b mutations in my Pyrametostrobin-resistant

isolates. What could be the reason?

A5: If you have confirmed Pyrametostrobin resistance through sensitivity assays but do not

detect the G143A, F129L, or G137R mutations, consider the following possibilities:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.frac.info/media/kz2flauq/mutations-associated-with-qo-resistance.pdf
https://www.frac.info/media/kz2flauq/mutations-associated-with-qo-resistance.pdf
https://www.researchgate.net/publication/281166989_Detection_of_the_F129L_mutation_in_the_cytochrome_b_gene_in_Phakopsora_pachyrhizi
https://pubmed.ncbi.nlm.nih.gov/26296393/
https://www.frac.info/media/kz2flauq/mutations-associated-with-qo-resistance.pdf
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Novel Mutations: There may be novel, uncharacterized mutations in the Cyt b gene that

confer resistance. Sequencing the entire Cyt b gene may be necessary.

Alternative Resistance Mechanisms: The resistance in your isolates may be due to one of

the alternative mechanisms described in Q4 (efflux pumps, AOX pathway, or metabolic

detoxification). You will need to perform specific assays to investigate these possibilities.

Introns in the Cyt b gene: Some fungal species have an intron located immediately after

codon 143. In these cases, a G143A mutation can be lethal as it disrupts the splicing of the

intron. In such fungi, other resistance mechanisms, like the F129L mutation, are more likely

to be selected.[2]

Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments to investigate

Pyrametostrobin resistance.

Fungicide Sensitivity Assay (EC50 Determination)
This protocol determines the concentration of Pyrametostrobin required to inhibit fungal

growth by 50% (Effective Concentration 50, or EC50).

Experimental Protocol: Agar Dilution Method

Prepare Fungicide Stock Solution: Dissolve Pyrametostrobin in a suitable solvent (e.g.,

DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

Prepare Fungicide-Amended Media: Autoclave your desired fungal growth medium (e.g.,

Potato Dextrose Agar - PDA). Allow it to cool to approximately 50-55°C. Add the

Pyrametostrobin stock solution to the molten agar to achieve a series of final

concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is

consistent across all plates and does not exceed a level that inhibits fungal growth (typically

<1% v/v). Pour the amended agar into Petri dishes.

Inoculation: From the edge of an actively growing colony of the fungal isolate to be tested,

take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. Place the plug,

mycelium-side down, onto the center of each fungicide-amended and control plate.
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Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at

a time point when the colony on the control plate has reached a significant portion of the

plate's diameter.

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration

relative to the control. Use a statistical software package to perform a probit or log-logistic

regression analysis to determine the EC50 value.

Troubleshooting:

No fungal growth on control plates: Check the viability of your fungal culture and the quality

of your growth medium.

High variability between replicates: Ensure consistent inoculum size and placement. Mix the

fungicide thoroughly into the agar before pouring plates.

Precipitation of fungicide in the media: Prepare fresh stock solutions and ensure the agar

has cooled sufficiently before adding the fungicide.

Molecular Detection of Cyt b Gene Mutations
These protocols are for identifying the key mutations in the Cyt b gene associated with

resistance.

Experimental Protocol: PCR Amplification and Sequencing

DNA Extraction: Extract high-quality genomic DNA from the fungal isolates.

PCR Amplification: Amplify a fragment of the Cyt b gene containing the codons of interest

(129, 137, and 143) using appropriate primers. An example of a primer pair that has been

used for various fungi is RSCBF1 and RSCBR2.[4]

PCR Reaction Mix (example):

5x PCR Buffer: 10 µL
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dNTPs (10 mM): 1 µL

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

Taq DNA Polymerase: 0.5 µL

Template DNA (50 ng/µL): 1 µL

Nuclease-free water: to 50 µL

PCR Cycling Conditions (example):

Initial Denaturation: 95°C for 5 min

35 Cycles:

Denaturation: 94°C for 30 s

Annealing: 55-60°C for 30 s (optimize for your primers)

Extension: 72°C for 1 min

Final Extension: 72°C for 10 min

Gel Electrophoresis: Verify the successful amplification of the correct size fragment by

running the PCR product on an agarose gel.

PCR Product Purification and Sequencing: Purify the PCR product and send it for Sanger

sequencing.

Sequence Analysis: Align the obtained sequences with a known sensitive (wild-type) Cyt b

gene sequence to identify any mutations at codons 129, 137, and 143.

Experimental Protocol: Allele-Specific PCR (AS-PCR)

This method allows for the rapid detection of a specific known mutation (e.g., G143A).
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Design Allele-Specific Primers: Design two forward primers: one that specifically anneals to

the wild-type allele and another that specifically anneals to the mutant allele. These primers

usually have a mismatch at the 3' end that corresponds to the SNP. A common reverse

primer is used with both.

PCR Reactions: Set up two separate PCR reactions for each isolate: one with the wild-type

specific forward primer and the reverse primer, and another with the mutant-specific forward

primer and the reverse primer.

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band

in the wild-type specific reaction indicates the presence of the sensitive allele. A band in the

mutant-specific reaction indicates the presence of the resistant allele.

Troubleshooting:

No PCR product: Optimize PCR conditions (annealing temperature, MgCl₂ concentration).

Check DNA quality and quantity.

Non-specific PCR products: Increase the annealing temperature. Design new, more specific

primers.

False positives/negatives in AS-PCR: Optimize the annealing temperature to ensure specific

primer binding. Redesign primers with additional mismatches near the 3' end to increase

specificity.

Efflux Pump Activity Assay
This protocol provides a method to assess the activity of efflux pumps as a potential resistance

mechanism.

Experimental Protocol: Rhodamine 6G Efflux Assay

Prepare Fungal Cell Suspension: Grow the fungal isolates in a suitable liquid medium to the

mid-log phase. Harvest the cells by centrifugation and wash them with a buffer (e.g., PBS).

Dye Loading: Resuspend the cells in a buffer containing a sub-lethal concentration of

Rhodamine 6G (a fluorescent substrate of many efflux pumps) and a metabolic inhibitor
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(e.g., 2-deoxy-D-glucose) to deplete intracellular ATP and allow the dye to accumulate.

Incubate for a set period (e.g., 1-2 hours).

Wash and Resuspend: Pellet the cells to remove the extracellular dye and resuspend them

in a fresh buffer without the dye or inhibitor.

Initiate Efflux: Add a carbon source (e.g., glucose) to energize the cells and initiate efflux.

Measure Fluorescence: Immediately begin measuring the fluorescence of the supernatant

over time using a fluorometer. An increase in fluorescence in the supernatant indicates the

efflux of Rhodamine 6G from the cells.

Data Analysis: Compare the rate of efflux between resistant and sensitive isolates. A higher

rate of efflux in resistant isolates suggests the involvement of efflux pumps in the resistance

phenotype.

Troubleshooting:

Low fluorescence signal: Increase the loading concentration of Rhodamine 6G or the

incubation time. Ensure the fluorometer is set to the correct excitation and emission

wavelengths for Rhodamine 6G.

High background fluorescence: Ensure thorough washing of the cells after the loading step

to remove all extracellular dye.

No difference between resistant and sensitive isolates: The specific efflux pumps in your

isolates may not recognize Rhodamine 6G as a substrate. Consider testing other fluorescent

substrates.

Alternative Oxidase (AOX) Pathway Activity Assay
This protocol assesses the contribution of the AOX pathway to Pyrametostrobin resistance.

Experimental Protocol: Measuring Cyanide-Resistant Respiration

Prepare Fungal Mitochondria (Optional but Recommended): For more precise

measurements, isolate mitochondria from your fungal isolates.
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Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to measure the rate

of oxygen consumption in a suspension of fungal cells or isolated mitochondria.

Substrate Addition: Add a respiratory substrate (e.g., succinate or NADH) to initiate

respiration.

Inhibition of the Cytochrome Pathway: Add an inhibitor of complex IV of the cytochrome

pathway, such as potassium cyanide (KCN), to block the main respiratory route.

Measure AOX Activity: The remaining oxygen consumption after the addition of KCN is

attributed to the activity of the AOX pathway.

Inhibition of the AOX Pathway: Add a specific inhibitor of the AOX pathway, such as

salicylhydroxamic acid (SHAM), to confirm that the cyanide-resistant respiration is indeed

due to AOX. A decrease in oxygen consumption after adding SHAM confirms AOX activity.

Data Analysis: Compare the rates of cyanide-resistant respiration between

Pyrametostrobin-resistant and -sensitive isolates. Higher AOX activity in resistant isolates

suggests its involvement in the resistance mechanism.

Troubleshooting:

No oxygen consumption: Ensure the viability of your fungal cells or the integrity of your

isolated mitochondria. Check that the substrate is being utilized.

No inhibition by KCN: The concentration of KCN may be too low, or the cytochrome pathway

may not be the primary respiratory pathway under your experimental conditions.

No inhibition by SHAM: The concentration of SHAM may be insufficient, or another cyanide-

resistant respiratory pathway may be present.

Quantitative Data Summary
Table 1: EC50 Values of Pyrametostrobin against Sensitive and Resistant Fungal Isolates
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Fungal Species
Resistance
Phenotype

EC50 (µg/mL) Reference

Botrytis cinerea Sensitive (baseline) 0.033 [5][6]

Botrytis cinerea
Resistant (with

G143A)
> 100 [7]

Venturia inaequalis Sensitive 0.084 - 0.438 [8]

Venturia inaequalis Resistant > 2.026 [8]

Table 2: Frequency of Cyt b Gene Mutations in Pyrametostrobin-Resistant Fungal Populations

Fungal
Species

Mutation Frequency
Geographic
Region/Host

Reference

Botrytis cinerea G143A

High in

strawberry

populations

Greece [9]

Phakopsora

pachyrhizi
F129L High frequency Not specified [2][3]

Pyrenophora

teres
F129L High frequency

UK and other

European

countries

[10]
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Caption: Overview of Pyrametostrobin resistance mechanisms in fungi.
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Caption: Experimental workflow for EC50 determination by agar dilution.
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Caption: Workflow for detecting Cyt b mutations by sequencing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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